molecular formula C20H24N4 B2662117 N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850764-32-8

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2662117
CAS No.: 850764-32-8
M. Wt: 320.44
InChI Key: SNTGLHPDEISYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of various derivatives of pyrazolo[1,5-a]pyrimidine with potential biological activities. Enaminones, for example, have been used as building blocks to synthesize substituted pyrazoles showing inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, along with notable antimicrobial activity (Riyadh, 2011). Another study reports on the scalable synthesis of diaminopyrazoles, extending the applicability of these compounds across various substrates with good to excellent yields (Wilson et al., 2012).

Biological Applications

  • Antitumor and Antimicrobial Activities : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects on human cancer cell lines and their antimicrobial properties, showing significant potential (Abdellatif et al., 2014).
  • Inhibition of Phosphodiesterase (PDE) : A series of 6-phenylpyrazolo[3,4-d]pyrimidones, acting as specific inhibitors of cGMP specific phosphodiesterase, were synthesized, demonstrating enzymatic and cellular activity as well as in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).

Chemical Synthesis and Structural Analysis

Studies have also delved into the chemical synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine derivatives. For example, the interaction of aminoazoles with different ketones leading to the synthesis of various heterocyclic compounds demonstrates the versatility of these reactions in generating novel chemical entities with potential biological applications (Lipson et al., 2007).

Potential for Developing Selective Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential to act as selective inhibitors for various receptors and enzymes, suggesting their usefulness in therapeutic interventions for diseases associated with these biological targets. For instance, derivatives have been studied for their selective inhibition properties against human A3 adenosine receptor antagonists, offering insights into the design of new pharmacological agents (Squarcialupi et al., 2013).

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3,5-6,9-10,13,17,22H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGLHPDEISYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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